molecular formula C16H19ClN4O3 B2447170 ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate CAS No. 2094457-99-3

ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate

Cat. No.: B2447170
CAS No.: 2094457-99-3
M. Wt: 350.8
InChI Key: GXLAHNQGVUWRLK-UHFFFAOYSA-N
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Description

Ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives. Compounds of this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable dicarbonyl compound with an amine.

    Introduction of the pyridine moiety: This step involves the coupling of the imidazole intermediate with a chloropyridine derivative under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butyl side chain or the imidazole ring.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Nucleophilic substitution reactions could occur at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible development as a pharmaceutical agent due to its imidazole core, which is common in many drugs.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The pyridine moiety might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-butyl-4-(2-chloropyridine-3-amido)-1H-imidazole-5-carboxylate: can be compared with other imidazole derivatives like:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other imidazole derivatives.

Properties

IUPAC Name

ethyl 2-butyl-4-[(2-chloropyridine-3-carbonyl)amino]-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-3-5-8-11-19-12(16(23)24-4-2)14(20-11)21-15(22)10-7-6-9-18-13(10)17/h6-7,9H,3-5,8H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLAHNQGVUWRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)C(=O)OCC)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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